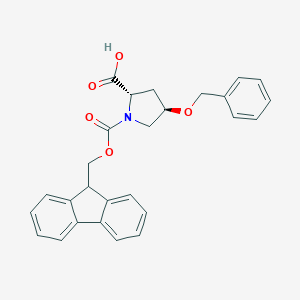

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid

説明

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443,49 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Fmoc-Hyp(Bzl)-OH is the amino groups in solid phase peptide synthesis . It serves as a protecting group for these amino groups, allowing for the selective synthesis of peptides .

Mode of Action

Fmoc-Hyp(Bzl)-OH interacts with its targets by attaching to the amino groups of the peptide chain during the synthesis process . This attachment protects these groups from reacting prematurely during the synthesis . The Fmoc group is readily deprotected by secondary amines such as piperidine, making it a versatile tool in peptide synthesis .

Biochemical Pathways

Fmoc-Hyp(Bzl)-OH plays a crucial role in the solid phase peptide synthesis (SPPS) pathway . SPPS is a method used to produce peptides, which are biomolecules with several biological activities . Fmoc-Hyp(Bzl)-OH, as a protecting group, facilitates the stepwise addition of amino acids in this pathway .

Pharmacokinetics

The pharmacokinetics of Fmoc-Hyp(Bzl)-OH are largely determined by its role in peptide synthesisInstead, it is removed (deprotected) during the synthesis process .

Result of Action

The use of Fmoc-Hyp(Bzl)-OH in peptide synthesis results in the production of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their structure and the biological context in which they are used .

Action Environment

The action of Fmoc-Hyp(Bzl)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection .

生物活性

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp(Bzl)-OH, is a derivative of L-trans-hydroxyproline. It has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C27H25NO5

- Molecular Weight: 443.49 g/mol

- CAS Number: 174800-02-3

- Appearance: White powder

- Purity: Typically ≥ 98% .

The fluorenylmethyloxycarbonyl (Fmoc) group is primarily utilized in peptide synthesis as a protective group for amino acids. The compound's structure allows it to participate in various biochemical pathways, particularly in the synthesis of peptides and proteins. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and increasing its cellular uptake .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as antibacterial agents .

2. Anticancer Potential

The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in certain cancer types, indicating potential as an anticancer agent .

3. Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit proteases, which are crucial in various biological processes including apoptosis and cell signaling .

Case Studies and Research Findings

科学的研究の応用

Medicinal Chemistry

The compound's structural features make it a valuable intermediate in the synthesis of bioactive molecules. It serves as a precursor for various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies.

- Neuroprotective Agents : Research has indicated that derivatives of this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

- Anticancer Activity : Studies have shown that modifications of the pyrrolidine framework can enhance the anticancer properties of related compounds, suggesting potential applications in oncology .

Drug Development

In drug discovery, the ability to modify the structure of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid allows researchers to optimize pharmacological profiles.

- Prodrug Design : The fluorenylmethoxycarbonyl group is commonly used to protect amines during synthesis, facilitating the development of prodrugs that can improve bioavailability .

- Targeted Delivery Systems : The compound's ability to form stable conjugates with targeting moieties opens avenues for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Synthesis of Neuroprotective Agents

A study focused on synthesizing neuroprotective agents from derivatives of this compound demonstrated that specific modifications to the benzyloxy group significantly increased neuroprotective activity in vitro.

| Modification | Neuroprotective Activity |

|---|---|

| Unmodified | Low |

| Hydroxyl Group Addition | Moderate |

| Methyl Group Addition | High |

This highlights the importance of structural variations in enhancing biological activity.

Case Study 2: Anticancer Compound Development

Another investigation illustrated how derivatives of this compound were synthesized and evaluated for anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.6 | A549 |

| Derivative B | 3.2 | HeLa |

| Derivative C | 7.8 | MCF7 |

These findings underscore the compound's versatility in medicinal chemistry.

特性

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMHBUVVWZBFT-CLOONOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610417 | |

| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174800-02-3 | |

| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。